2-Chloro-4'-iodobenzophenone

Overview

Description

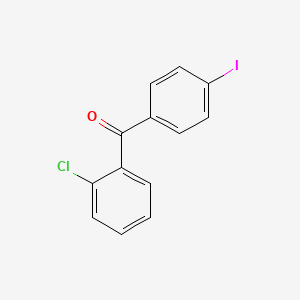

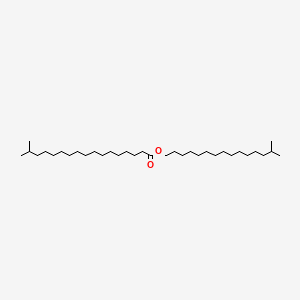

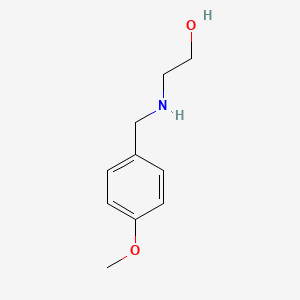

2-Chloro-4’-iodobenzophenone is a chemical compound with the IUPAC name (2-chlorophenyl)(4-iodophenyl)methanone . It has a molecular weight of 342.56 . The compound is used in various scientific experiments due to its unique properties .

Molecular Structure Analysis

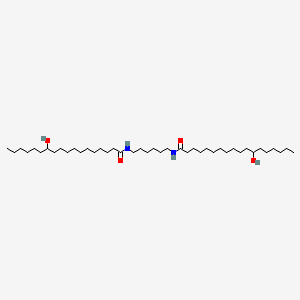

The InChI code for 2-Chloro-4’-iodobenzophenone is 1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H . This indicates the molecular structure of the compound.Scientific Research Applications

Oxidative Dearomatization in Organic Synthesis

2-Chloro-4'-iodobenzophenone has been implicated in studies focusing on the oxidative dearomatization of phenols and anilines, leading to the formation of novel organic compounds. For instance, the oxidative dearomatization of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to regioselective 2-phenylation into cyclohexa-2,4-dienone derivatives, suggesting a role in the synthesis of complex organic molecules (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Electrophilic Cyclization in Chemical Synthesis

Research on the electrophilic cyclization of homopropargyl selenides has shown the utility of electrophiles like I(2) and ICl in synthesizing highly functionalized selenophenes, with 4-iodo-2,3-dihydroselenophenes being obtained in high yields. This highlights its potential in the synthesis of selenophene derivatives, which are important in various chemical and pharmaceutical applications (Schumacher, Rosário, Souza, Menezes, & Zeni, 2010).

Environmental Impact and Disinfection Byproducts

In the context of environmental studies, the reaction of residual chlorine/chloramines in tap water with iodide from iodized table salt during cooking has been investigated, revealing the formation of iodinated disinfection byproducts (I-DBPs). These I-DBPs pose potential health risks, underlining the importance of understanding and controlling their formation in water systems (Pan, Zhang, & Li, 2016).

Formation of Novel Disinfection By-products

The transformation of 2,4-dihydroxybenzophenone (BP-1) during chlorination treatment has been studied, indicating the formation of novel disinfection by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons. This research is crucial for assessing the ecological and health risks associated with chlorination disinfection processes in water treatment and swimming pools (Sun, Wei, Liu, Geng, Liu, & Du, 2019).

Mechanisms of Dioxin Formation

Studies on the mechanisms of dioxin formation, especially from the high-temperature oxidation of chlorophenols, are significant for understanding the environmental persistence and toxicity of these compounds. The research provides insights into the production pathways and conditions favoring the formation of toxic dioxins and furans in the environment (Evans & Dellinger, 2005).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4’-iodobenzophenone are currently unknown. This compound is a chemical intermediate used in various industrial applications

Result of Action

As a chemical intermediate, it is primarily used in the synthesis of other compounds rather than for its biological effects .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various chemical reactions due to the presence of the chloro and iodo functional groups

Molecular Mechanism

It is known that the compound can participate in various chemical reactions due to the presence of the chloro and iodo functional groups

Properties

IUPAC Name |

(2-chlorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYWIUYLHBLQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641504 | |

| Record name | (2-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-17-6 | |

| Record name | (2-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)